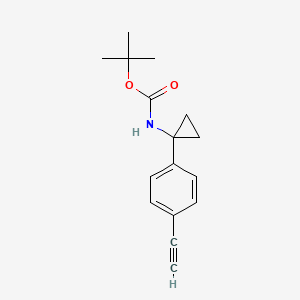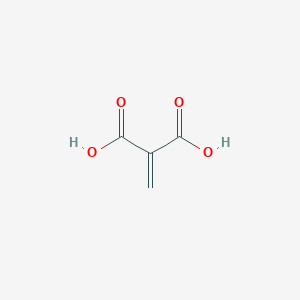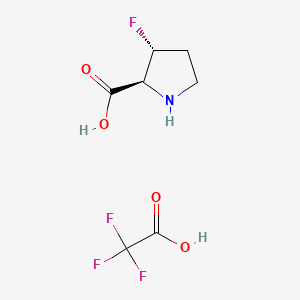
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a fluorinated pyrrolidine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as high electronegativity and the ability to form strong bonds with carbon. These properties make them valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid typically involves the use of fluorinated building blocks and specific catalysts. One common method is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes . This method allows for the efficient production of enantioenriched fluoropyrrolidine derivatives with high yields and excellent stereoselectivities.
Industrial Production Methods
Industrial production methods for fluorinated pyrrolidines often involve large-scale reactions using similar catalytic processes. The use of copper catalysts and fluorinated starting materials is common, and the reactions are typically carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are often carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Fluorinated pyrrolidines are investigated for their potential use in pharmaceuticals due to their unique properties.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with carbon, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence various biological pathways and processes, making the compound valuable for research in drug development and other fields.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Other Fluorinated Pyrrolidines : Compounds with similar structures but different fluorine substitutions.
Uniqueness
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both fluorine and trifluoroacetic acid groups. These features give it distinct chemical and biological properties compared to other fluorinated pyrrolidines.
Properties
Molecular Formula |
C7H9F4NO4 |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
(2S,3R)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m1./s1 |
InChI Key |
ZZPHIHKPQOQEKO-VKKIDBQXSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


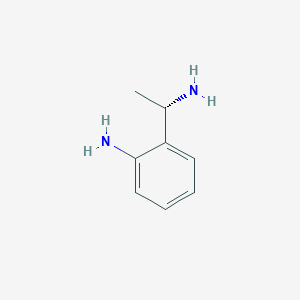
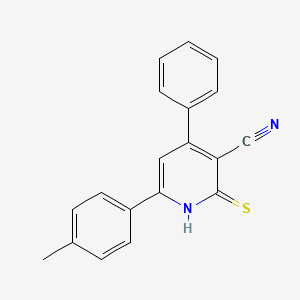
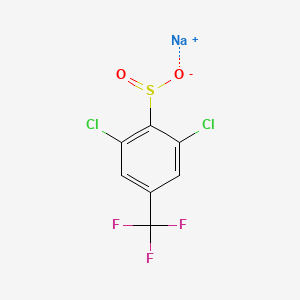
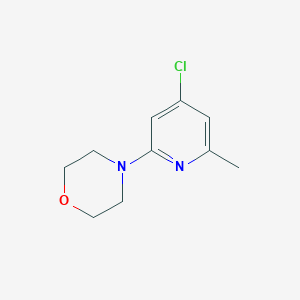
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
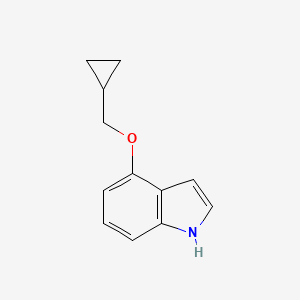
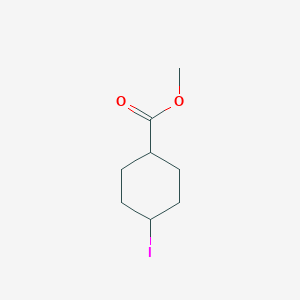
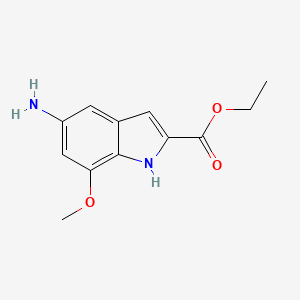
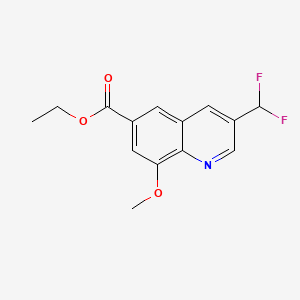
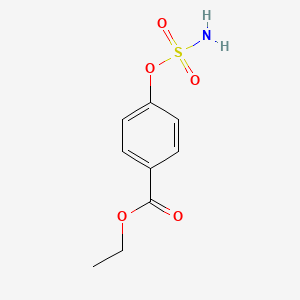

![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
